

# Application Note: Quantification of GS-441524 in Plasma using LC-MS/MS

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## Compound of Interest

Compound Name: GS-441524

Cat. No.: B607737

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## Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of **GS-441524**, the active nucleoside metabolite of Remdesivir, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers and drug development professionals to accurately assess the concentration of this potent antiviral compound. The protocol encompasses sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of key quantitative performance parameters.

## Introduction

**GS-441524** is a nucleoside analog that demonstrates broad-spectrum antiviral activity and is the primary circulating metabolite of the prodrug Remdesivir.[1] Accurate measurement of **GS-441524** plasma concentrations is essential for evaluating its therapeutic efficacy and safety profile in preclinical and clinical research.[2] LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification of small molecules like **GS-441524** in complex biological matrices.[3] This document outlines a robust and reproducible LC-MS/MS method for this purpose.

## Experimental Protocol

### Materials and Reagents

- **GS-441524** reference standard
- Isotopically labeled internal standard (e.g., [ $^{13}\text{C}_5$ ]-**GS-441524**)[4]
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ammonium acetate, LC-MS grade
- Ultrapure water
- Control plasma (e.g., human, feline)

### Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation:

- Thaw plasma samples on ice. To enhance the stability of **GS-441524**, it is recommended to acidify the plasma with diluted formic acid.[2][5]
- In a microcentrifuge tube, add 50  $\mu\text{L}$  of the plasma sample.
- Add 100  $\mu\text{L}$  of a precipitation solution (e.g., methanol or acetonitrile) containing the internal standard.[4][6] The use of an internal standard like 5-(2-aminopropyl)indole has also been reported.[1]
- Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[6]
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

## Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reversed-phase column.

- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
- Column: Waters X-Bridge C18, 5  $\mu\text{m}$ , 150 x 4.6 mm or equivalent.[6] An Acquity UPLC HSS T3 column (2.1 x 50 mm, 1.8  $\mu\text{m}$ ) has also been successfully used.[5]
- Mobile Phase A: 20 mM ammonium acetate in water, adjusted to pH 4.5 with acetic acid, or 0.1% formic acid in water.[6][7]
- Mobile Phase B: Acetonitrile or methanol.[6]
- Flow Rate: 1.2 mL/min.[6]
- Injection Volume: 10  $\mu\text{L}$ .[6]
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute **GS-441524**. An example gradient is as follows:
  - 0-1 min: 5% B
  - 1-5 min: 5-50% B
  - 5-10 min: 50-90% B
  - 10-11 min: 90% B
  - 11-12 min: Re-equilibration to 5% B[6]

## Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).

- Mass Spectrometer: A triple quadrupole mass spectrometer.

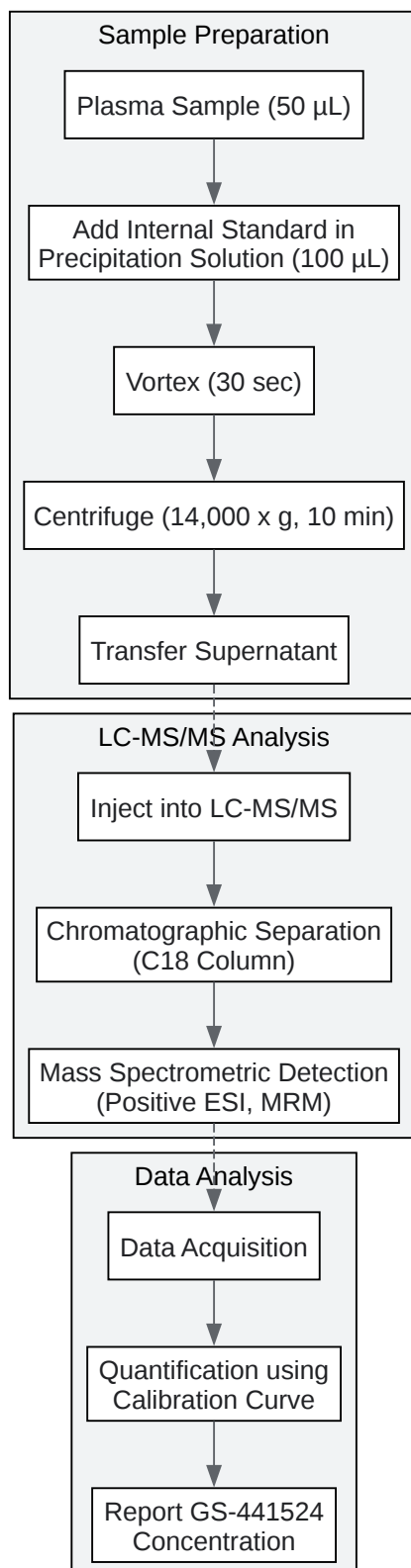
- Ionization Mode: Electrospray Ionization (ESI), Positive.[8]
- MRM Transitions:
  - **GS-441524**: m/z 292.2 → 173.1 and 292.2 → 147.1.[8] Another reported transition is m/z 292.3 → 202.1.[9]
  - Internal Standard (Remdesivir-13C6): m/z 609.3 → 206.0.[8]

## Quantitative Data Summary

The following table summarizes the quantitative performance parameters of a typical LC-MS/MS method for **GS-441524** in plasma, compiled from various validated methods.

Parameter	GS-441524	Reference(s)
Calibration Range	2 - 2000 ng/mL	[5]
5 - 2500 µg/L	[8]	
100 - 4000 ng/mL	[9]	
Lower Limit of Quantification (LLOQ)	2 ng/mL	[5]
5 µg/L	[8]	
100 ng/mL	[9]	
Intra-day Precision (%CV)	< 6.6%	[5]
< 14.7%	[8]	
< 2.7%	[9]	
Inter-day Precision (%CV)	< 6.6%	[5]
< 14.7%	[8]	
Accuracy	±11.5%	[5]
89.6 - 110.2%	[8]	

## Experimental Workflow Diagram

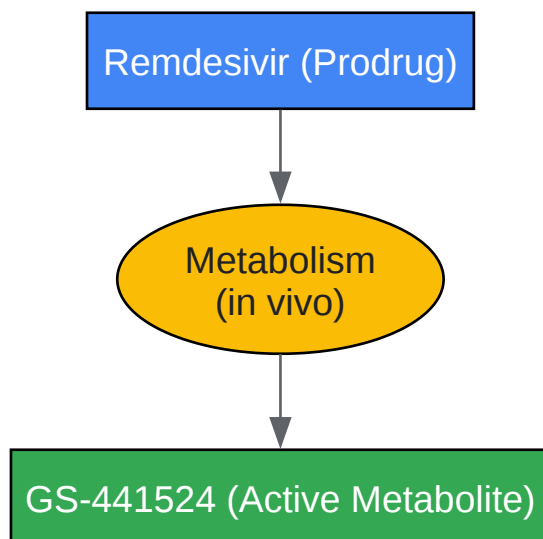


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Caption: Workflow for LC-MS/MS quantification of **GS-441524** in plasma.

## Signaling Pathway Diagram

**GS-441524** is the active metabolite of the prodrug Remdesivir. The following diagram illustrates the conversion pathway.



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Caption: Conversion of Remdesivir to its active metabolite **GS-441524**.

## Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of **GS-441524** in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic and other research studies. The presented protocol and performance characteristics serve as a valuable resource for researchers in the field of antiviral drug development.

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